(3-(Phenoxymethyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
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Description
(3-(Phenoxymethyl)azetidin-1-yl)(quinoxalin-2-yl)methanone, also known as PQM, is a compound with a unique chemical structure. It has been the subject of extensive scientific research due to its potential use in the field of medicine.
Scientific Research Applications
- Anti-Angiogenesis Activity : Research has shown that 3-(indol-2-yl)quinoxalin-2-ones , a class of compounds related to our target molecule, have potent inhibitory effects on tumor cell growth due to their anti-angiogenesis activity . These compounds interfere with blood vessel formation, making them promising candidates for cancer therapy.
- VEGF Inhibition : Our compound demonstrates inhibitory activity against vascular endothelial growth factor (VEGF)-induced proliferation in human mesangial cells and auto-phosphorylation in human umbilical vein endothelial cells . VEGF plays a crucial role in angiogenesis, and inhibiting it can be beneficial in cancer treatment.
- Azetidine Derivatives : Our compound can serve as a precursor for synthesizing new azetidine derivatives. For example, starting with (N-Boc-azetidin-3-ylidene)acetate , researchers can obtain functionalized 3-substituted 3-(acetoxymethyl)azetidines through specific reactions . These derivatives may find applications in drug design or materials science.
- Oral Administration : Some derivatives of our compound have shown potent medicinal effects when administered orally . This route of administration is advantageous for patient compliance and convenience.
- Synthetic Method Optimization : The existing synthetic methods for 3-(indol-2-yl)quinoxalin-2-ones involve multiple steps and strict anhydrous conditions . Researchers may explore further optimization to simplify the synthesis, making it more accessible for large-scale production.
Drug Discovery and Development
Chemical Synthesis
Medicinal Chemistry
Chemical Methodology
properties
IUPAC Name |
[3-(phenoxymethyl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(18-10-20-16-8-4-5-9-17(16)21-18)22-11-14(12-22)13-24-15-6-2-1-3-7-15/h1-10,14H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYIGMJCXUTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenoxymethyl)azetidin-1-yl)(quinoxalin-2-yl)methanone |
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